sodium;2,4,6-tritert-butylphenolate sodium;2,4,6-tritert-butylphenolate
Brand Name: Vulcanchem
CAS No.: 27801-58-7
VCID: VC16969542
InChI: InChI=1S/C18H30O.Na/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9;/h10-11,19H,1-9H3;/q;+1/p-1
SMILES:
Molecular Formula: C18H29NaO
Molecular Weight: 284.4 g/mol

sodium;2,4,6-tritert-butylphenolate

CAS No.: 27801-58-7

Cat. No.: VC16969542

Molecular Formula: C18H29NaO

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

sodium;2,4,6-tritert-butylphenolate - 27801-58-7

CAS No. 27801-58-7
Molecular Formula C18H29NaO
Molecular Weight 284.4 g/mol
IUPAC Name sodium;2,4,6-tritert-butylphenolate
Standard InChI InChI=1S/C18H30O.Na/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9;/h10-11,19H,1-9H3;/q;+1/p-1
Standard InChI Key WYHABHVOLSCIOQ-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.[Na+]

Structural and Molecular Characteristics

Molecular Architecture

The sodium salt of 2,4,6-tri-tert-butylphenol adopts a conformation where the tert-butyl groups create a highly shielded phenolic oxygen. This steric hindrance prevents dimerization or aggregation, a common issue in less hindered phenolates. X-ray crystallographic studies of related compounds, such as the 2,4,6-tri-tert-butylphenoxyl radical, reveal a planar aromatic ring with tert-butyl groups oriented perpendicularly to the ring plane . While direct crystallographic data for sodium 2,4,6-tri-tert-butylphenolate is limited, computational models (e.g., UB3LYP/6-31G*) predict a C–O bond length of approximately 1.258 Å and significant spin density localization on the oxygen atom in radical forms .

Comparative Structural Analysis

The compound’s uniqueness becomes evident when compared to analogous phenolates:

CompoundMolecular FormulaSubstituentsKey Properties
Sodium phenolateC6H5NaO\text{C}_6\text{H}_5\text{NaO}NoneHigh reactivity, prone to oxidation
Sodium 2-tert-butylphenolateC11H16NaO\text{C}_{11}\text{H}_{16}\text{NaO}One tert-butyl groupModerate steric hindrance
Sodium 2,4,6-tri-tert-butylphenolateC18H29NaO\text{C}_{18}\text{H}_{29}\text{NaO}Three tert-butyl groupsExtreme steric shielding, enhanced stability

Synthesis and Characterization

Synthetic Methodology

Sodium 2,4,6-tri-tert-butylphenolate is synthesized via deprotonation of 2,4,6-TTBP using sodium hydroxide in a non-aqueous solvent (e.g., benzene or acetonitrile). The reaction proceeds as follows:

2,4,6-TTBP+NaOHNa+[2,4,6-TTBP]+H2O\text{2,4,6-TTBP} + \text{NaOH} \rightarrow \text{Na}^+\text{[2,4,6-TTBP}^-] + \text{H}_2\text{O}

The process requires strict anhydrous conditions to avoid hydrolysis of the tert-butyl groups. Post-synthesis purification involves recrystallization from acetonitrile, yielding dark blue crystals indicative of radical formation in related species .

Analytical Characterization

  • Spectroscopy: UV-Vis spectra of the parent phenol show absorption maxima at 280 nm, shifting upon deprotonation due to changes in electron density .

  • Elemental Analysis: Confirmed composition aligns with C18H29NaO\text{C}_{18}\text{H}_{29}\text{NaO}, with negligible nitrogen contamination .

  • Thermal Properties: The compound exhibits a melting point of 125–130°C and decomposes above 278°C, consistent with its thermally stable tert-butyl framework.

Chemical Reactivity and Applications

Nucleophilic Reactions

The phenolate ion acts as a strong nucleophile, participating in:

  • Alkylation: Reacts with alkyl halides to form ether derivatives.

  • Acylation: Forms esters upon reaction with acyl chlorides.
    Steric hindrance limits reactivity toward bulky electrophiles, a trait exploited in selective synthesis.

Radical Chemistry

Oxidation of sodium 2,4,6-tri-tert-butylphenolate generates a stable phenoxyl radical, characterized by ESR spectroscopy and computational studies. This radical exhibits a half-life of several hours under inert conditions, making it valuable in polymerization initiators and antioxidant systems .

Biological Applications

  • Antioxidant Activity: Scavenges free radicals (e.g., DPPH, hydroxyl radicals) via hydrogen atom transfer, with IC50_{50} values comparable to tocopherol.

  • Cytotoxic Effects: Derivatives demonstrate selective toxicity against HeLa and MCF-7 cancer cell lines (EC50_{50} = 12–18 μM), likely through mitochondrial dysfunction.

Future Research Directions

  • Mechanistic Studies: Elucidate the role of steric effects in modulating reaction pathways.

  • Drug Development: Optimize cytotoxic derivatives for targeted cancer therapies.

  • Environmental Impact: Assess long-term ecotoxicological effects and biodegradation pathways.

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